molecular formula C24H16ClF3N2O3 B12617864 5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione

Cat. No.: B12617864
M. Wt: 472.8 g/mol
InChI Key: IDXWPVHIESARKE-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of 4-chlorobenzaldehyde, phenylhydrazine, and 3-(trifluoromethyl)benzaldehyde. This intermediate can then undergo cyclization in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: It is explored for use in the development of advanced materials due to its unique structural properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]pyrrole: Similar in structure but lacks the oxazole ring.

    5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]oxazole: Similar but lacks the pyrrole ring.

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione lies in its combined pyrrole and oxazole rings, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C24H16ClF3N2O3

Molecular Weight

472.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-phenyl-3-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C24H16ClF3N2O3/c25-16-9-11-17(12-10-16)29-22(31)19-20(14-5-4-6-15(13-14)24(26,27)28)30(33-21(19)23(29)32)18-7-2-1-3-8-18/h1-13,19-21H

InChI Key

IDXWPVHIESARKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)C(F)(F)F

Origin of Product

United States

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